

# 5-trans U-46619 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B15603602

[Get Quote](#)

An in-depth technical guide to the chemical structure, properties, and biological activity of **5-trans U-46619**.

## Introduction

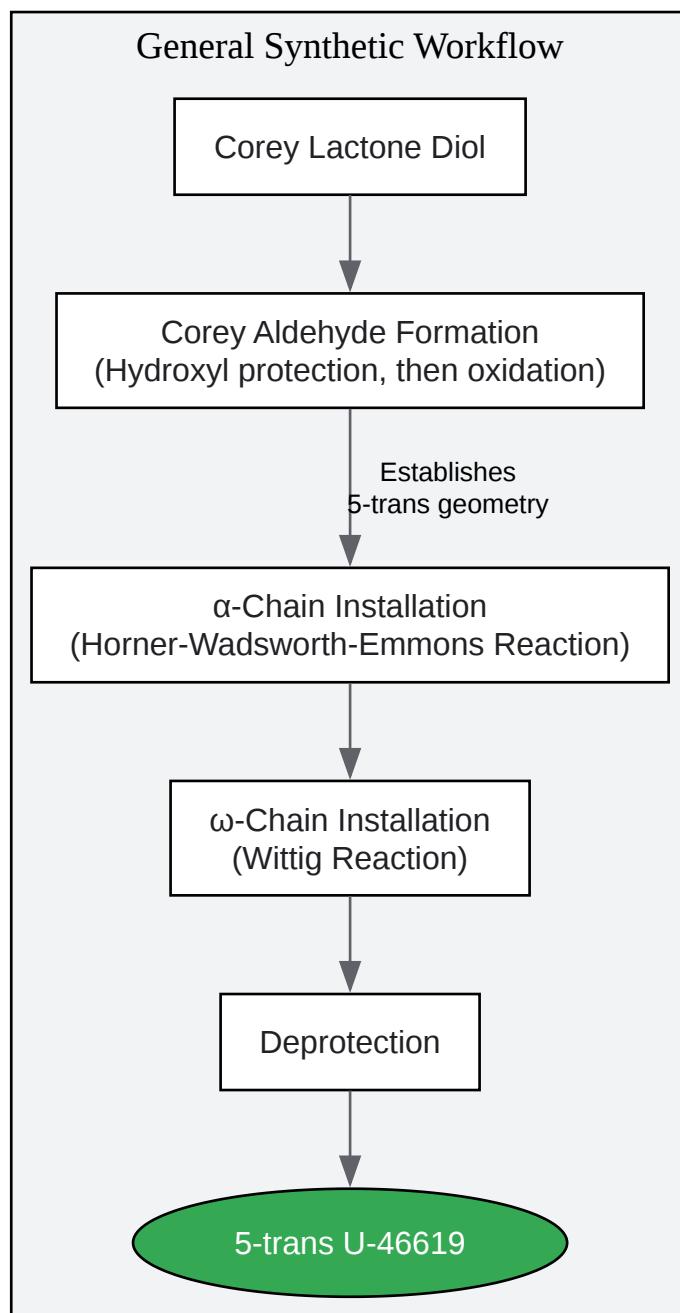
**5-trans U-46619** is a synthetic analog of the prostaglandin endoperoxide PGH<sub>2</sub> and a specific stereoisomer of the well-characterized thromboxane A<sub>2</sub> (TXA<sub>2</sub>) mimetic, U-46619.<sup>[1]</sup> While often found as a minor impurity in commercial preparations of its cis-isomer, **5-trans U-46619** is biologically active in its own right.<sup>[1][2]</sup> Its primary mechanism of action is agonism of the thromboxane A<sub>2</sub> receptor (TP receptor), which mediates physiological responses such as platelet aggregation and smooth muscle contraction.<sup>[1][3]</sup>

Additionally, it has been identified as an inhibitor of microsomal prostaglandin E<sub>2</sub> synthase (mPGES-1), a key enzyme in the inflammatory cascade.<sup>[4][5]</sup> This dual activity makes it a compound of interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and the signaling pathways it modulates.

## Chemical Structure and Properties

The defining feature of **5-trans U-46619** is the trans (or E) configuration of the double bond at the fifth position of the heptenoic acid side chain. This distinguishes it from its more common (5Z) isomer, U-46619.<sup>[1]</sup>

- IUPAC Name: (5E)-7-((1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl)hept-5-enoic acid[1]
- Synonyms: 5,6-trans U-46619[5]
- CAS Number: 330796-58-2[1][3][5]


## Physicochemical Data

The following table summarizes and compares the key physicochemical properties of **5-trans U-46619** and its parent compound, U-46619.

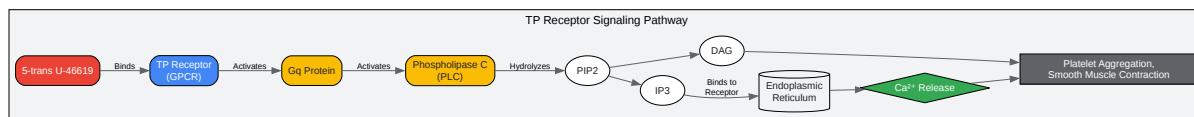
| Property          | 5-trans U-46619                                                | U-46619 (5-cis isomer)                                               |
|-------------------|----------------------------------------------------------------|----------------------------------------------------------------------|
| CAS Number        | 330796-58-2[1]                                                 | 56985-40-1[1]                                                        |
| Molecular Formula | C <sub>21</sub> H <sub>34</sub> O <sub>4</sub> [1][3][5]       | C <sub>21</sub> H <sub>34</sub> O <sub>4</sub> [1][6]                |
| Molecular Weight  | 350.5 g/mol [1][3]                                             | 350.49 g/mol [1][7][8]                                               |
| Purity            | Typically ≥98%[1]                                              | Typically ≥98%[1][8][9]                                              |
| Solubility        | DMF: 50 mg/ml[1][5]DMSO: 50 mg/ml[1][5]Ethanol: 50 mg/ml[1][5] | DMF: 100 mg/ml[1][10]DMSO: 100 mg/ml[1][10]Ethanol: 100 mg/ml[1][10] |

## Synthesis Outline

The synthesis of **5-trans U-46619** typically begins with the well-established intermediate, the Corey lactone diol.[11] The key step for achieving the desired stereochemistry is the installation of the  $\alpha$ -chain using a Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high E-selectivity, thereby producing the trans double bond.[11]



[Click to download full resolution via product page](#)


Caption: General synthetic workflow for **5-trans U-46619**.

## Mechanism of Action

### Thromboxane A2 (TP) Receptor Agonism

As a thromboxane A2 mimetic, **5-trans U-46619** exerts its primary biological effects by activating TP receptors, which are G-protein coupled receptors (GPCRs).[1][12] The TP receptor predominantly couples to the Gq alpha subunit, initiating a well-defined signaling cascade that results in increased intracellular calcium levels.[1][2]

- Receptor Binding: **5-trans U-46619** binds to and activates the TP receptor on the cell surface.
- G-Protein Activation: The activated receptor stimulates the Gq protein, causing it to exchange GDP for GTP.[1]
- PLC Activation: The G<sub>q</sub> subunit activates Phospholipase C (PLC).[1][2]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2]
- Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytosol.[1]
- Cellular Response: The resulting sharp increase in intracellular Ca<sup>2+</sup>, along with the action of DAG, activates downstream effectors like Protein Kinase C (PKC) and RhoA/Rho-kinase, leading to physiological responses such as platelet aggregation and smooth muscle contraction.[2][13]



[Click to download full resolution via product page](#)

Caption: Signaling cascade following TP receptor activation.

## Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition

In addition to its agonist activity, **5-trans U-46619** has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES-1).[4][5] This enzyme is responsible for the final step in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4] The inhibitory potency of the 5-trans isomer is reported to be approximately half that of the 5-cis version.[4] This off-target activity is a crucial consideration for researchers, as its presence could confound results in studies related to prostaglandin synthesis.[4]

## Pharmacological Data

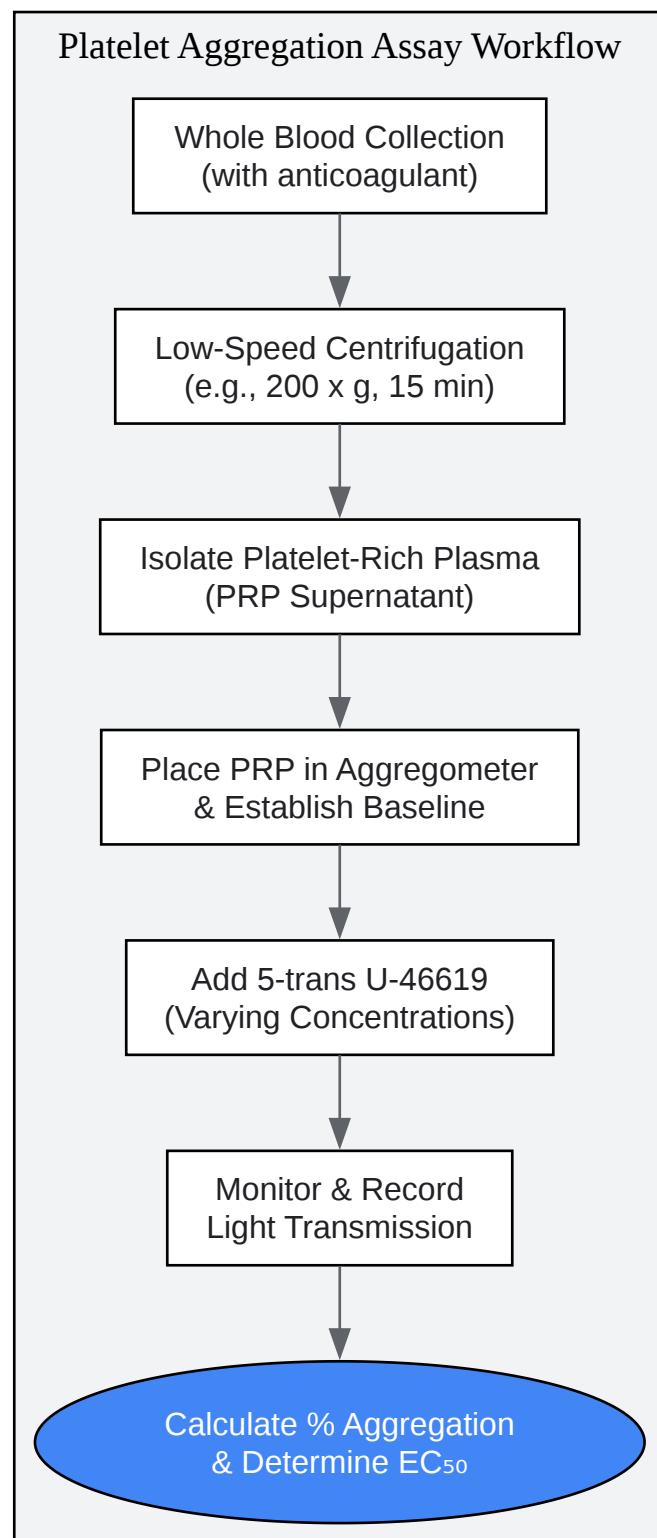
Quantitative data for **5-trans U-46619** is limited compared to its well-studied isomer. The table below presents the known inhibitory potency against mPGES-1 and includes EC<sub>50</sub> values for U-46619 for context on TP receptor-mediated activities.

| Compound        | Assay / Target        | Species       | EC <sub>50</sub> / IC <sub>50</sub> Value |
|-----------------|-----------------------|---------------|-------------------------------------------|
| 5-trans U-46619 | mPGES-1 Inhibition    | Not Specified | ~30 μM (IC <sub>50</sub> )[4]             |
| U-46619         | Platelet Shape Change | Human         | 4.8 nM (EC <sub>50</sub> )[10]            |
| U-46619         | Platelet Aggregation  | Human         | 82 nM (EC <sub>50</sub> )[10]             |
| U-46619         | Platelet Aggregation  | Human         | 1.31 μM (EC <sub>50</sub> )[6]            |
| U-46619         | Serotonin Release     | Human         | 0.536 μM (EC <sub>50</sub> )[6][14]       |
| U-46619         | TP Receptor Agonism   | Not Specified | 35 nM (EC <sub>50</sub> )[6][12]          |

## Key Experimental Protocols

### Protocol: mPGES-1 Enzymatic Inhibition Assay

This protocol outlines a general method to determine the IC<sub>50</sub> value of **5-trans U-46619** against mPGES-1.[4]


- Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of reduced glutathione (GSH), and dilutions of the mPGES-1 enzyme. Prepare a stop solution (e.g., containing ferric chloride) to terminate the reaction.
- Compound Incubation: In a microtiter plate, add the reaction buffer, GSH, and varying concentrations of **5-trans U-46619** (or a vehicle control like DMSO). Pre-incubate this mixture with the diluted mPGES-1 enzyme for approximately 15 minutes at 4°C.[4]
- Reaction Initiation: Start the enzymatic reaction by adding the substrate, PGH2, to each well. [4]
- Reaction Incubation: Allow the reaction to proceed for a short, fixed duration (e.g., 60 seconds) at a controlled temperature (e.g., 25°C).[4]
- Reaction Termination: Halt the reaction by adding the stop solution to each well.[4]
- PGE2 Quantification: Measure the amount of PGE2 produced, typically using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
- Data Analysis: Plot the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration to construct a dose-response curve. From this curve, calculate the IC<sub>50</sub> value, which is the concentration of **5-trans U-46619** required to inhibit PGE2 production by 50%. [4]

## Protocol: Platelet Aggregation Assay

This functional assay measures the ability of a TP receptor agonist like **5-trans U-46619** to induce the aggregation of platelets.[2]

- Preparation of Platelet-Rich Plasma (PRP): Draw whole human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.[2]
- Baseline Measurement: Transfer an aliquot of PRP to a cuvette in a light transmission aggregometer. Allow the sample to stabilize to obtain a baseline reading of light transmission.

- Agonist Addition: Add varying concentrations of **5-trans U-46619** to the PRP in the cuvette.
- Aggregation Monitoring: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The aggregometer records this increase in light transmission over time.
- Data Analysis: The maximum aggregation percentage is calculated for each concentration. This data is used to generate a dose-response curve and determine the EC<sub>50</sub> value for platelet aggregation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [scbt.com](http://scbt.com) [scbt.com]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [[biocrick.com](http://biocrick.com)]
- 7. U46619 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 8. U-46619 [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 9. U 46619 | Prostanoid Receptors | Tocris Bioscience [[tocris.com](https://tocris.com)]
- 10. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. [merckmillipore.com](http://merckmillipore.com) [merckmillipore.com]
- 13. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 14. [apexbt.com](http://apexbt.com) [apexbt.com]
- To cite this document: BenchChem. [5-trans U-46619 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15603602#5-trans-u-46619-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)